molecular formula C19H24O4S B8115998 BCN-PEG1-OTs

BCN-PEG1-OTs

Cat. No.: B8115998
M. Wt: 348.5 g/mol
InChI Key: OOHZCXNACUTRCO-UHFFFAOYSA-N
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Description

BCN-PEG1-OTs, or Bicyclo[6.1.0]nonyne-Polyethylene Glycol 1-Otosylate, is a versatile reagent widely used in bioconjugation chemistry. It contains a BCN group that can selectively react with azides in a bioorthogonal "click" reaction, and a polyethylene glycol (PEG) linker that enhances solubility and biocompatibility of modified molecules. The tosyl (OTs) functional group provides a leaving group for reactions.

Synthetic Routes and Reaction Conditions:

  • Mechanochemical Synthesis: This method involves solvent-free reactions using high-speed vibration milling, which is efficient and environmentally friendly.

  • Cationic Ring-Opening Polymerization: BCN-OTs can be used as an initiator for the polymerization of 2-ethyl-2-oxazoline, yielding BCN-functional poly(2-ethyl-2-oxazoline) with high chain end fidelity.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves scaling up the mechanochemical synthesis method, ensuring high purity and consistency.

  • Custom Synthesis: Companies like AxisPharm offer custom synthesis services for this compound, catering to specific research and development needs.

Types of Reactions:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): this compound undergoes SPAAC with azides to form stable triazole linkages.

  • Substitution Reactions: The OTs group can act as a leaving group in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Azides: Common azides used include organic azides and azide-functionalized biomolecules.

  • Conditions: Reactions typically occur at room temperature without the need for a catalyst.

Major Products Formed:

  • Triazole Linkages: The primary product is a triazole-linked conjugate, which is stable and biocompatible.

  • Polymer Conjugates: BCN-functional polymers can be synthesized for various applications.

Scientific Research Applications

BCN-PEG1-OTs is extensively used in:

  • Bioconjugation: It is used to attach biomolecules such as proteins, nucleic acids, and small molecules to various substrates.

  • Drug Delivery: The PEG linker improves the solubility and biocompatibility of drug molecules, enhancing their delivery to target sites.

  • Imaging: Conjugation with imaging agents allows for visualization and tracking of cellular processes.

  • Materials Science: It is used in the development of functional materials with specific properties.

Mechanism:

  • Bioorthogonal Click Reaction: this compound reacts with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage without interfering with native biological processes.

  • Molecular Targets and Pathways: The compound targets azide-functionalized molecules, facilitating their conjugation to various substrates.

Comparison with Similar Compounds

  • BCN-PEG2-OTs: Similar to BCN-PEG1-OTs but with a longer PEG linker, providing different solubility and biocompatibility properties.

  • BCN-PEG-Maleimide: Contains a maleimide group for conjugation to thiol-containing biomolecules.

  • BCN-PEG-Biotin: Conjugates biotin to biomolecules for affinity-based applications.

Uniqueness:

  • This compound: is unique in its combination of a BCN group and a PEG linker, making it highly versatile for bioconjugation and drug delivery applications.

Properties

IUPAC Name

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4S/c1-15-8-10-16(11-9-15)24(20,21)23-13-12-22-14-19-17-6-4-2-3-5-7-18(17)19/h8-11,17-19H,4-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHZCXNACUTRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2C3C2CCC#CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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